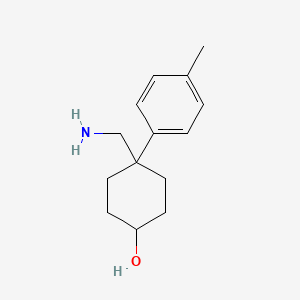

4-(Aminomethyl)-4-p-tolylcyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-4-(4-methylphenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-2-4-12(5-3-11)14(10-15)8-6-13(16)7-9-14/h2-5,13,16H,6-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIOBIATTYQQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC(CC2)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Aminomethyl 4 P Tolylcyclohexanol and Its Analogues

Strategic Approaches to the Cyclohexanol (B46403) Core Synthesis

The construction of the 4-aryl-4-(functionalized methyl)cyclohexanol core is the cornerstone of the synthesis. A primary strategy involves the use of a suitable cyclohexanone (B45756) precursor, such as 4-p-tolylcyclohexanone. This key intermediate can be synthesized through methods like the Friedel-Crafts acylation of toluene (B28343) with cyclohexene (B86901) followed by oxidation, or via conjugate addition reactions.

A highly effective and convergent approach to the tertiary alcohol is the Grignard reaction. This involves the addition of a p-tolylmagnesium halide to a protected 4-oxocyclohexanecarbonitrile. The nitrile group serves as a precursor to the aminomethyl moiety and must be protected or be unreactive under the Grignard conditions. Subsequent hydrolysis and workup would yield the desired 4-cyano-4-p-tolylcyclohexanol intermediate.

Alternatively, a double Michael addition of an arylacetonitrile to an acrylate (B77674) derivative can be employed to construct the 4-arylcyclohexanone ring system, which can then be further functionalized. nih.gov This method builds the carbocyclic frame and installs the aryl group and a nitrile (a precursor to the aminomethyl group) concurrently.

| Starting Material | Key Reagent(s) | Intermediate | Reaction Type |

| 4-Oxocyclohexanecarbonitrile | p-Tolylmagnesium bromide | 4-Cyano-4-p-tolylcyclohexanol | Grignard Addition |

| p-Tolylacetonitrile | Methyl acrylate, Base | 4-Oxo-1-(p-tolyl)cyclohexane-carbonitrile | Michael Addition/Cyclization |

| Cyclohexenone | p-Tolylboronic acid | 4-p-Tolylcyclohexanone | Conjugate Addition |

Stereoselective and Enantioselective Synthesis of Chiral Centers in 4-(Aminomethyl)-4-p-tolylcyclohexanol

The target molecule contains a chiral center at the C4 position of the cyclohexanol ring. Achieving stereocontrol is critical for investigating its biological activity. Several strategies can be envisioned for the stereoselective synthesis.

If the synthesis proceeds through a 4-p-tolylcyclohexanone intermediate, the stereochemistry of the hydroxyl group can be controlled during the reduction of the ketone. The use of sterically hindered reducing agents, such as L-Selectride®, typically results in axial attack on the carbonyl, leading to the formation of the equatorial alcohol. Conversely, smaller reducing agents like sodium borohydride (B1222165) may yield a mixture of axial and equatorial alcohols. For highly stereoselective reductions, catalysts based on iridium or ruthenium with chiral ligands can provide excellent results in the hydrogenation of cyclic ketones. organic-chemistry.org

Enantioselective synthesis can be achieved through several advanced methods:

Asymmetric Desymmetrization: Starting from a prochiral cyclohexanone derivative, a chiral catalyst can be used to introduce the aryl and aminomethyl precursor groups enantioselectively.

Enzymatic Reactions: Keto reductases (KREDs) can perform highly stereoselective reductions of ketone precursors. d-nb.info Similarly, lipase-catalyzed resolution of a racemic cyclohexanol intermediate can separate the enantiomers with high efficiency. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the cyclohexanone ring can direct the addition of the p-tolyl group to one face of the molecule, thereby establishing the desired stereochemistry at the C4 center.

| Method | Precursor | Key Component | Outcome |

| Diastereoselective Reduction | 4-p-Tolylcyclohexanone | Sterically hindered hydride (e.g., L-Selectride®) | Control of cis/trans isomerism of the hydroxyl group |

| Catalytic Asymmetric Hydrogenation | 4-p-Tolylcyclohexanone | Chiral Ru or Ir catalyst | Enantiomerically enriched cyclohexanol |

| Enzymatic Resolution | Racemic 4-p-tolylcyclohexanol derivative | Lipase (B570770) (e.g., Candida antarctica lipase B) | Separation of enantiomers |

Introduction and Functionalization of the Aminomethyl Moiety: Methodological Advancements

The introduction of the aminomethyl group is a key transformation that can be accomplished at various stages of the synthesis.

Reduction of a Nitrile: A common and reliable method is the reduction of a nitrile group. If the synthesis proceeds via a 4-cyano-4-p-tolylcyclohexanol intermediate, the nitrile can be reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel. This approach directly furnishes the final aminomethyl group.

Reductive Amination: An alternative route involves the synthesis of a 4-formyl-4-p-tolylcyclohexanol intermediate. This aldehyde can then undergo reductive amination, where it reacts with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.

Ritter Reaction: In some contexts, a Ritter-type reaction could be employed. This involves treating a suitable tertiary alcohol with a nitrile (e.g., acetonitrile) under acidic conditions to form an N-alkyl amide, which can then be hydrolyzed to the primary amine. This method simultaneously introduces the nitrogen and the adjacent carbon.

| Precursor Moiety | Reagent(s) | Resulting Moiety | Key Advantage |

| Nitrile (-CN) | LiAlH₄ or H₂/Raney Ni | Aminomethyl (-CH₂NH₂) | Direct and high-yielding |

| Aldehyde (-CHO) | NH₃, NaBH₃CN | Aminomethyl (-CH₂NH₂) | Milder conditions than LiAlH₄ |

| Tertiary Alcohol (-OH) | CH₃CN, H₂SO₄; then H₂O/H⁺ | Aminomethyl (-CH₂NH₂) | Forms C-N and C-C bonds from an alcohol |

Derivatization and Analogue Synthesis for Systematic Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR), analogues of this compound are synthesized by systematically modifying its three main components: the aryl group, the aminomethyl group, and the cyclohexanol core.

Aryl Group Modification: The synthetic routes, particularly those involving Grignard reagents or boronic acids, are highly amenable to variation. By substituting p-tolylmagnesium bromide with other substituted aryl Grignard reagents (e.g., p-methoxyphenyl, p-chlorophenyl, or naphthyl), a wide array of analogues can be prepared. Studies on related 4-amino-4-arylcyclohexanones have shown that the nature and position of substituents on the aromatic ring significantly impact biological activity. nih.govnih.gov

Amine Functionalization: The primary amine of the aminomethyl group is a key site for derivatization. It can be N-alkylated to form secondary or tertiary amines using reductive amination with aldehydes or ketones. It can also be acylated to form amides or converted into sulfonamides. These modifications alter the basicity, lipophilicity, and hydrogen-bonding capacity of the molecule.

Cyclohexanol Core Modification: The hydroxyl group can be esterified or etherified to probe its role in binding interactions. Furthermore, the relative stereochemistry between the hydroxyl and the 4-arylaminomethyl substituent (cis vs. trans) can be varied using different stereoselective reduction methods, which is often a critical determinant of pharmacological activity.

Novel Catalytic Approaches in this compound Synthesis

Modern catalysis offers elegant and efficient solutions for synthesizing complex molecules like this compound.

Borrowing Hydrogen (BH) Catalysis: This "green" methodology allows for the N-alkylation of amines using alcohols, producing only water as a byproduct. rsc.org While typically used for simpler amines, this principle could be adapted. For instance, a diol precursor could be converted into a cyclic amine, or the primary amine of the target molecule could be derivatized using an alcohol as the alkylating agent under iridium or ruthenium catalysis. rsc.org

Chemoenzymatic Cascades: Biocatalysis provides a powerful tool for stereocontrol. A one-pot cascade reaction using a keto reductase (KRED) and an amine transaminase (ATA) could potentially convert a diketone precursor into a chiral aminocyclohexanol with high stereoselectivity. d-nb.inforesearchgate.net This approach combines multiple steps into a single, efficient operation under mild conditions.

Copper/Nitroxyl Catalyst Systems: For transformations involving oxidation, copper/nitroxyl catalyst systems (like Cu/TEMPO) are highly effective for the aerobic oxidation of alcohols to aldehydes or ketones. nih.gov This could be useful in preparing an aldehyde precursor for reductive amination under mild, environmentally friendly conditions.

Mechanistic Insights into Key Synthetic Transformations

Understanding the mechanisms of the key reactions is crucial for optimizing conditions and controlling selectivity.

Grignard Reaction Mechanism: The addition of the p-tolylmagnesium bromide to a ketone involves the nucleophilic attack of the carbanionic tolyl group on the electrophilic carbonyl carbon. This forms a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the tertiary alcohol. The stereochemical outcome is often governed by steric hindrance, with the bulky Grignard reagent approaching from the less hindered face of the carbonyl.

Mechanism of Catalytic Hydrogenation of Nitriles: In the reduction of a nitrile over a catalyst like Raney nickel, the nitrile adsorbs onto the catalyst surface. Hydrogen atoms, also adsorbed on the surface, are sequentially added across the carbon-nitrogen triple bond. This proceeds through an imine intermediate which is then further hydrogenated to the primary amine.

Acid-Catalyzed Dehydration: A potential side reaction in the synthesis of cyclohexanols is acid-catalyzed dehydration to form an alkene. libretexts.orgumass.edu The mechanism involves protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water). umass.edu Departure of water generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond. libretexts.org Controlling temperature and acidity is essential to prevent this undesired pathway.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Aminomethyl 4 P Tolylcyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships, which are crucial for analyzing the complex stereochemistry and conformational preferences of 4-(Aminomethyl)-4-p-tolylcyclohexanol.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the p-tolyl group, the methylene (B1212753) protons of the aminomethyl group, and the complex multiplets of the cyclohexane (B81311) ring protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the quaternary carbon at the C4 position.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons. For this compound, COSY would be used to trace the connectivity of the protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached. It is invaluable for assigning the carbon signals of the cyclohexane ring and the aminomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical and conformational analysis as it identifies protons that are close in space, irrespective of their bonding connectivity. For the cyclohexane ring, NOESY can distinguish between axial and equatorial protons and determine the relative orientation of the substituents. For example, a NOE correlation between the hydroxyl proton (or the C1 proton) and specific protons on the cyclohexane ring can help establish the cis or trans relationship between the hydroxyl group and the C4 substituents.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| Ar-H (ortho to CH₃) | ~7.15 (d) | ~129.0 | Ar-C (ipso), Ar-C (meta), Ar-CH₃ | Ar-H (meta), Ar-CH₃ |

| Ar-H (ortho to C4) | ~7.25 (d) | ~126.0 | Ar-C (ipso), C4 | Cyclohexane H-3/5 (axial) |

| Ar-CH₃ | ~2.35 (s) | ~21.0 | Ar-C (ipso), Ar-C (ortho) | Ar-H (ortho) |

| CH₂-NH₂ | ~2.80 (s) | ~50.0 | C4 | Cyclohexane H-3/5 (equatorial) |

| Cyclohexane H-1 | ~3.60 (m) | ~70.0 | C2, C6 | Cyclohexane H-2/6 (axial/equatorial) |

| Cyclohexane H (ring) | 1.20 - 1.90 (m) | 25.0 - 40.0 | Adjacent ring carbons | Intra-ring axial-axial, axial-equatorial |

| C4 (quaternary) | - | ~45.0 | - | - |

Substituted cyclohexanes exist in a dynamic equilibrium between two chair conformations. nih.gov For this compound, the chair-chair interconversion can be studied using variable-temperature (dynamic) NMR. At room temperature, this ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. acs.org

By lowering the temperature, the rate of interconversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden, and upon further cooling, it will decoalesce into two distinct signals. Analyzing the spectra at different temperatures allows for the determination of the activation energy (ΔG‡) for the ring-flipping process, providing quantitative insight into the molecule's conformational stability and flexibility. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would confirm the chair conformation of the cyclohexane ring and establish the relative stereochemistry of the hydroxyl, aminomethyl, and p-tolyl groups.

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. The hydroxyl and amino groups are potent hydrogen bond donors and acceptors, and their interactions would play a crucial role in the solid-state architecture.

The ability of this compound to form hydrogen bonds also makes it a candidate for forming co-crystals. A co-crystal is a multi-component crystalline solid where the components are linked by non-covalent interactions. nih.gov By co-crystallizing this compound with a suitable co-former (e.g., a dicarboxylic acid), new solid forms with potentially different physical properties can be engineered. X-ray crystallography is essential for confirming the formation of a true co-crystal and characterizing its unique structural features. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The geometric classification of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry elements of the unit cell. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.1° |

| Bond Length (C-O) | The distance between the carbon and oxygen of the hydroxyl group. | 1.43 Å |

| Bond Angle (C-C-C) | The angle within the cyclohexane ring. | 111.5° |

| Torsion Angle | Defines the conformation of the ring (e.g., chair). | -55.8° |

| Hydrogen Bond (O-H···N) | Distance and angle of intermolecular hydrogen bonds. | D-A distance = 2.9 Å |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. researchgate.net These techniques are complementary and are based on the absorption (IR) or scattering (Raman) of light by vibrating molecules.

Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations. ustc.edu.cn It would provide strong signals for the aromatic C=C stretching vibrations of the p-tolyl ring (around 1600 cm⁻¹) and the symmetric breathing mode of the ring, complementing the FT-IR data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3500 (broad) | Strong / Weak |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 (two bands) | Medium / Medium |

| C-H Stretch (Aromatic) | p-Tolyl Ring | 3000 - 3100 | Medium / Strong |

| C-H Stretch (Aliphatic) | Cyclohexane & -CH₂- | 2850 - 2960 | Strong / Strong |

| C=C Stretch (Aromatic) | p-Tolyl Ring | 1610, 1500 | Medium / Strong |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium / Weak |

| C-O Stretch | Secondary Alcohol | ~1050 | Strong / Weak |

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment

The cis and trans diastereomers of this compound are chiral and can be resolved into their respective enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

These techniques are used to determine the absolute configuration of a chiral center (i.e., whether it is R or S). The experimental CD spectrum, which plots the difference in absorption of left and right circularly polarized light against wavelength, provides a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to one predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the molecule can be assigned with a high degree of confidence. The aromatic chromophore of the p-tolyl group would be the primary reporter group in the CD spectrum, and its electronic transitions would give rise to characteristic Cotton effects.

Conformational Analysis and Stereochemical Considerations of 4 Aminomethyl 4 P Tolylcyclohexanol

Preferred Conformations in Solution and Solid State

The conformational preferences of 4-(Aminomethyl)-4-p-tolylcyclohexanol are largely governed by the principles of cyclohexane (B81311) stereochemistry, where the chair conformation represents the lowest energy state. The presence of bulky substituents on the cyclohexane ring significantly influences the equilibrium between different chair conformers. In the case of this compound, the C4 carbon is tetrasubstituted with a hydrogen, a p-tolyl group, an aminomethyl group, and its connection to the cyclohexane ring.

Due to the significant steric bulk of the p-tolyl group, it is strongly favored to occupy an equatorial position to minimize destabilizing 1,3-diaxial interactions. fiveable.mepressbooks.pub An axial orientation would result in severe steric clashes with the axial hydrogens on C2 and C6, leading to a high-energy conformation. Consequently, the chair conformation with the p-tolyl group in the equatorial position is expected to be the overwhelmingly preferred conformation in both solution and the solid state.

The aminomethyl group, also at the C4 position, will consequently be in an axial orientation in this most stable conformer. While an axial position is generally less favorable for substituents, the alternative of placing the larger p-tolyl group in an axial position would be far more destabilizing. The hydroxyl group at C1 can exist in either an axial or equatorial position, leading to two possible diastereomers: cis and trans. The relative stability of these diastereomers will be influenced by other interactions within the molecule, including intramolecular hydrogen bonding.

Table 1: Postulated Stable Conformations of this compound

| Substituent at C1 | Substituent at C4 (p-tolyl) | Substituent at C4 (aminomethyl) | Expected Relative Stability |

| Equatorial -OH | Equatorial | Axial | High |

| Axial -OH | Equatorial | Axial | Moderate to High |

| Equatorial -OH | Axial | Equatorial | Low |

| Axial -OH | Axial | Equatorial | Very Low |

Ring Inversion and Substituent Effects on Cyclohexanol (B46403) Conformation

Cyclohexane and its derivatives can undergo a conformational change known as ring inversion or ring flipping, where one chair conformation is converted into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. pressbooks.pub The energy barrier for ring inversion in unsubstituted cyclohexane is relatively low, allowing for rapid interconversion at room temperature.

However, in this compound, the presence of the very large p-tolyl group at C4 effectively "locks" the conformation. The energy penalty for a ring flip that would place the p-tolyl group in an axial position is prohibitively high due to severe 1,3-diaxial steric strain. pressbooks.pubopenstax.org This high activation energy barrier for ring inversion means that the molecule is conformationally restricted, existing predominantly in the single chair conformation where the p-tolyl group is equatorial.

Diastereoselective and Enantioselective Implications in Synthesis and Biological Recognition

The structure of this compound contains two stereocenters, at C1 (bearing the hydroxyl group) and C4 (bearing the aminomethyl and p-tolyl groups). This gives rise to the possibility of multiple stereoisomers.

Diastereoselectivity: The relative orientation of the hydroxyl group at C1 with respect to the substituents at C4 determines the diastereomeric form of the molecule. If the hydroxyl group and the aminomethyl group are on the same side of the ring (both pointing up or both pointing down in a planar representation), it is the cis isomer. If they are on opposite sides, it is the trans isomer. The synthesis of this compound would likely result in a mixture of these diastereomers, and achieving diastereoselectivity would require a carefully designed synthetic route. beilstein-journals.orgnih.gov The relative stability of the cis and trans isomers will depend on the interplay of steric interactions and potential intramolecular hydrogen bonding.

Enantioselectivity: The C4 carbon is a chiral center, and unless the synthesis is performed using chiral starting materials or catalysts, a racemic mixture of enantiomers will be produced. Each diastereomer (cis and trans) will exist as a pair of enantiomers (R and S at C4). Enantioselective synthesis would be crucial for isolating a single enantiomer, which is often required for pharmaceutical applications as different enantiomers can have vastly different biological activities. nih.govuva.es

Biological Recognition: The specific three-dimensional arrangement of the functional groups (hydroxyl, amino, and p-tolyl) is critical for its interaction with biological targets such as enzymes and receptors. These biological macromolecules are themselves chiral, and thus will interact differently with the various stereoisomers of this compound. mdpi.com A specific stereoisomer will have a unique spatial presentation of its binding motifs, which will determine the strength and specificity of its biological interactions.

Computational and Theoretical Chemistry Studies of 4 Aminomethyl 4 P Tolylcyclohexanol

In Silico Design and Virtual Screening Methodologies for Novel Analogues

General principles of these computational techniques are well-established in the field of chemistry. escholarship.orgelixirpublishers.commdpi.com For instance, Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and energetics of molecules. escholarship.orgnih.gov Molecular dynamics simulations are employed to study the conformational changes and behavior of molecules in different environments over time. supsi.chmdpi.com Molecular docking is a computational tool used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. nih.govresearchgate.net

However, the application of these methods to 4-(Aminomethyl)-4-p-tolylcyclohexanol has not been documented in the available literature. Without specific research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

An extensive search for scientific literature focusing on the Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) of the specific chemical compound “this compound” and its derivatives has been conducted. Despite a thorough investigation across multiple scientific databases and search engines, no dedicated research articles, detailed studies, or specific data sets were found that would allow for the creation of a scientifically accurate and detailed article strictly following the provided outline.

The public scientific domain does not appear to contain specific research on the key structural features, fragment-based SAR, development of QSAR models, or stereochemical effects pertaining solely to this compound derivatives. Without this foundational research, it is not possible to generate the requested thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as per the instructions.

Therefore, the article focusing solely on "this compound" as structured in the detailed outline cannot be generated at this time due to the absence of available scientific data.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 4 Aminomethyl 4 P Tolylcyclohexanol Derivatives

Integration of SAR/QSAR in Lead Optimization Strategies for 4-(Aminomethyl)-4-p-tolylcyclohexanol Series

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available research findings, data tables, or detailed Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies specifically focusing on this compound or its direct derivatives.

The development of robust SAR and QSAR models is contingent upon the availability of a series of structurally related compounds with corresponding biological activity data. These data points, typically in the form of metrics such as IC50 or EC50 values, are essential for identifying the chemical features that govern a compound's potency, selectivity, and pharmacokinetic properties. The process involves synthesizing and testing a library of analogs to systematically explore how modifications to the core structure influence its biological effects.

For the this compound series, the absence of such published data precludes any meaningful discussion on the integration of SAR/QSAR in lead optimization. Constructing a scientifically accurate and informative analysis as requested in the outline is not feasible without this foundational information.

Lead optimization is a data-driven process. It relies on iterative cycles of design, synthesis, and testing. The insights gained from each cycle inform the design of the next generation of compounds. Without initial biological data and a set of active analogs for the this compound scaffold, it is not possible to:

Establish any structure-activity relationships.

Develop predictive QSAR models.

Guide the strategic modification of the lead compound to enhance desired properties.

Therefore, the requested article focusing solely on the SAR and QSAR of this compound and its integration into lead optimization cannot be generated at this time due to the lack of requisite scientific data in the public domain.

Biological Activity and Mechanistic Investigations in Vitro and Pre Clinical Animal Models

In Vitro Biological Assays and High-Throughput Screening Approaches

In vitro studies have been crucial in establishing the potential of 4APPA polyplexes as effective gene silencing agents. These assays have focused on the formulation's ability to deliver siRNA into cells and enact a functional biological response.

The primary target for the 4APPA polyplexes, which contain 4-(Aminomethyl)-4-p-tolylcyclohexanol, is not a traditional protein target but rather small interfering RNA (siRNA). The cationic amine groups of the 4APPA polymer electrostatically interact with the anionic phosphate (B84403) backbone of siRNA to form stable nanoparticles. This complexation is designed to protect the siRNA from degradation and facilitate its delivery into cells.

The validation of this targeting approach has been demonstrated through the successful delivery of anti-itchy E3 ubiquitin protein ligase (anti-ITCH) siRNA into A431 human skin carcinoma cells. The 4APPA polymer effectively complexes with the siRNA, enabling cellular uptake and subsequent gene silencing.

There are no publicly available studies detailing the direct enzyme inhibition or receptor binding properties of this compound as an independent chemical entity. The research focus has been on its role as a structural element within the 4APPA polymer for siRNA delivery.

Cellular assays have been instrumental in demonstrating the functional response elicited by 4APPA-siRNA polyplexes.

Gene Silencing: In A431 cells, incubation with 4APPA polyplexes carrying anti-ITCH siRNA resulted in a significant downregulation of the ITCH protein. A Western blot analysis quantified the gene silencing effect, showing a 65% reduction in protein expression compared to treatment with siRNA alone. This level of gene silencing was comparable to that achieved with the commercial transfection reagent, Lipofectamine, which produced a 58% reduction. These findings confirm that the 4APPA polyplexes are effective in delivering functional siRNA into cells, leading to a measurable gene silencing response.

| Transfection Agent | Cell Line | Target Gene | Gene Silencing Efficacy (% reduction) |

| 4APPA-siRNA Polyplex | A431 | ITCH | 65% |

| Lipofectamine-siRNA | A431 | ITCH | 58% |

| siRNA alone | A431 | ITCH | No significant reduction |

Antiviral Potency: No studies have been reported in the publicly available literature regarding the antiviral potency of this compound or the 4APPA polyplexes.

Investigations in Pre-clinical Animal Models for Efficacy and Mechanism Confirmation

The promising in vitro results of the 4APPA polyplexes led to their evaluation in pre-clinical animal models to confirm their efficacy and further elucidate their mechanism of action in a living organism.

The efficacy of 4APPA-siRNA polyplexes for in vivo gene silencing was investigated in a healthy rat model. The study aimed to determine if intranasal administration of the polyplexes could lead to gene silencing within the brain. Following intranasal dosing with 4APPA polyplexes containing anti-ITCH siRNA, a notable downregulation of the ITCH protein was observed in brain cells. The remaining ITCH protein level was 54 ± 13% compared to untreated controls, demonstrating successful gene silencing in the brain.

The primary pharmacodynamic endpoint in the animal studies was the quantification of target gene expression in the brain tissue. The analysis confirmed that the intranasal delivery of the 4APPA-siRNA nanoparticles resulted in a statistically significant reduction of the target ITCH protein.

To understand the biodistribution and mechanism of delivery, fluorescently labeled siRNA was complexed with 4APPA and administered intranasally to rats. The results showed the presence of the fluorescent signal in the olfactory bulb as early as 5 minutes after dosing. At 1 hour post-dosing, the fluorescence was detected in the cerebral cortex and, to a lesser extent, in the mid-brain regions. This suggests that the 4APPA polyplexes enhance the transport of siRNA from the nasal cavity into deeper brain regions.

| Time Post-Dosing | Brain Region | Observation |

| 5 minutes | Olfactory Bulb | Presence of fluorescently labeled siRNA |

| 1 hour | Cerebral Cortex | Presence of fluorescently labeled siRNA |

| 1 hour | Mid-brain | Lesser extent of fluorescently labeled siRNA |

Elucidation of Mechanism of Action in Biological Systems

Following a comprehensive review of scientific literature and chemical databases, no specific studies elucidating the mechanism of action for this compound in biological systems have been publicly reported. Research detailing the molecular targets, signaling pathways, or cellular processes modulated by this specific compound is not available in the current body of scientific literature. Therefore, a detailed description of its mechanism of action cannot be provided at this time.

Comparative Analysis of Biological Activities with Related Chemical Scaffolds

Similarly, a thorough search of available scientific data yielded no studies that conduct a comparative analysis of the biological activities of this compound with other structurally related chemical scaffolds. To perform such an analysis, data on the biological effects of this compound would first need to be established. Without this foundational data, a meaningful comparison to other compounds is not feasible.

There are no detailed research findings available to populate data tables for either the mechanism of action or a comparative analysis of biological activities.

Medicinal Chemistry and Drug Discovery Applications of 4 Aminomethyl 4 P Tolylcyclohexanol Scaffolds

Role as a Privileged Scaffold in Contemporary Drug Design

The concept of a "privileged scaffold" is central to modern drug design. It refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 4-(aminomethyl)-4-p-tolylcyclohexanol structure contains several key features that suggest its potential as a privileged scaffold. The cyclohexanol (B46403) ring provides a three-dimensional architecture that can present substituents in a variety of spatial orientations, allowing for interaction with diverse protein binding sites.

The presence of an aminomethyl group and a p-tolyl group offers opportunities for establishing multiple types of interactions. The amino group can act as a hydrogen bond donor and acceptor, as well as a basic center that can be protonated at physiological pH, enabling ionic interactions. The p-tolyl group, with its aromatic ring and methyl substituent, can engage in hydrophobic and van der Waals interactions, as well as potential π-stacking with aromatic residues in a protein's active site.

The versatility of the cyclohexanol core is evident in various therapeutic areas. For instance, derivatives of N,N-bis(cyclohexanol)amine have been identified as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. nih.govnih.gov This demonstrates the ability of the cyclohexanol scaffold to interact with challenging biological targets.

Lead Identification and Optimization Strategies for the Compound Series

Identifying and optimizing lead compounds is a critical phase in drug discovery. For a series of compounds based on the this compound scaffold, several strategies can be employed.

Lead Identification:

High-Throughput Screening (HTS): A library of diverse 4-(aminomethyl)-4-arylcyclohexanol derivatives could be synthesized and screened against a panel of biological targets to identify initial "hits."

Fragment-Based Drug Discovery (FBDD): Smaller molecular fragments corresponding to different parts of the target compound (e.g., p-tolyl, aminomethylcyclohexanol) can be screened for binding to a target. Hits can then be linked or grown to generate a lead compound.

In Silico Screening: Computational methods, such as molecular docking, can be used to virtually screen large compound libraries against a target protein to identify potential binders.

Lead Optimization:

Once a lead compound is identified, medicinal chemists work to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For the this compound series, this would involve systematic modifications to the structure.

Structure-activity relationship (SAR) studies are crucial in this phase. For example, in the development of N,N-bis(cyclohexanol)amine aryl esters as MDR inhibitors, researchers synthesized a series of analogs with different aromatic esters to understand the impact of these modifications on activity. nih.govnih.gov

| Compound | Aromatic Ester 1 | Aromatic Ester 2 | Potency ([I]0.5 in µM) nih.govnih.gov |

| 1a | 4-methoxybenzoyl | 4-methoxybenzoyl | >1 |

| 1b | 3,4-dimethoxybenzoyl | 3,4-dimethoxybenzoyl | 0.25 |

| 1c | 3,4,5-trimethoxybenzoyl | 3,4,5-trimethoxybenzoyl | 0.015 |

| 2a | 4-methoxybenzoyl | 3,4,5-trimethoxybenzoyl | 0.03 |

| 2b | 3,4-dimethoxybenzoyl | 3,4,5-trimethoxybenzoyl | 0.008 |

This data clearly shows that increasing the number of methoxy (B1213986) groups on the aromatic rings enhances the inhibitory potency against P-gp. This type of systematic modification and testing is a hallmark of lead optimization.

Rational Drug Design Approaches Utilizing the Cyclohexanol Moiety

Rational drug design relies on an understanding of the three-dimensional structure of the biological target. With the cyclohexanol moiety, several rational design strategies can be employed.

Structure-Based Drug Design (SBDD): If the crystal structure of the target protein is known, the this compound scaffold can be docked into the active site to predict its binding mode. This information can then be used to design modifications that enhance binding affinity. For example, the orientation of the p-tolyl group could be optimized to fit into a hydrophobic pocket, or the position of the aminomethyl group could be adjusted to form a key hydrogen bond.

Conformational Constraint: The cyclohexanol ring exists in a chair conformation. By introducing substituents or modifying the ring, the conformational flexibility of the molecule can be controlled. This can "lock" the molecule into a bioactive conformation, which can lead to increased potency and selectivity. In the case of N,N-bis(cyclohexanol)amine aryl esters, the use of the "frozen analog" approach, where a flexible molecule is rigidified, was a key design strategy. nih.gov

Future Directions in Therapeutic Development Based on this compound Derivatives

The potential therapeutic applications of this compound derivatives are broad, given the versatility of the scaffold. Future research could focus on several promising areas:

Oncology: Building on the success of related cyclohexanol derivatives as MDR inhibitors, this series could be explored for its potential to overcome drug resistance in cancer chemotherapy. Furthermore, the scaffold could be decorated with functional groups known to interact with other cancer targets, such as kinases.

Neurodegenerative Diseases: The ability to introduce both lipophilic (p-tolyl) and polar (aminomethyl) groups makes this scaffold interesting for designing compounds that can cross the blood-brain barrier. Derivatives could be investigated for their potential to modulate targets involved in Alzheimer's or Parkinson's disease.

Infectious Diseases: The structural features of these compounds could be exploited to design new antibacterial or antiviral agents. The aminomethyl group, for instance, is a common feature in many antimicrobial compounds.

Synthetic Tractability and Scalability Considerations for Medicinal Chemistry Programs

For any compound series to be viable for a medicinal chemistry program, its synthesis must be tractable and scalable. The synthesis of this compound and its derivatives can be approached through established organic chemistry methods.

A plausible synthetic route could start from a substituted cyclohexanone (B45756). For example, 4-p-tolylcyclohexanone can be subjected to a Strecker or a related reaction to introduce the aminomethyl group at the 4-position. Subsequent modifications to the amino and aryl groups can be achieved using standard functional group transformations.

The scalability of the synthesis is an important consideration for future development. Reactions that are high-yielding and use readily available starting materials are preferred. The stereochemistry of the cyclohexanol ring is another critical aspect that needs to be controlled during the synthesis, as different stereoisomers can have vastly different biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.